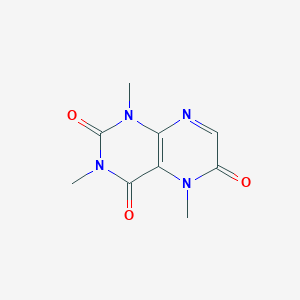
1,3,5-Trimethylpteridine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound It is a derivative of pteridine, characterized by the presence of three methyl groups at positions 1, 3, and 5, and three keto groups at positions 2, 4, and 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-triaminopyrimidine with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydropteridine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide, under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state pteridine derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Functionalized pteridine derivatives with various substituents replacing the methyl groups.
科学研究应用
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
相似化合物的比较
Similar Compounds
Pteridine: The parent compound, lacking the methyl and keto groups.
Dihydropteridine: Reduced form with hydroxyl groups instead of keto groups.
Methoxypteridine: Contains methoxy groups instead of methyl groups.
Uniqueness
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of three keto groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
103262-72-2 |
|---|---|
分子式 |
C9H10N4O3 |
分子量 |
222.2 g/mol |
IUPAC 名称 |
1,3,5-trimethylpteridine-2,4,6-trione |
InChI |
InChI=1S/C9H10N4O3/c1-11-5(14)4-10-7-6(11)8(15)13(3)9(16)12(7)2/h4H,1-3H3 |
InChI 键 |
DOEJDLGRLSSRFT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
规范 SMILES |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
同义词 |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,5-trimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















